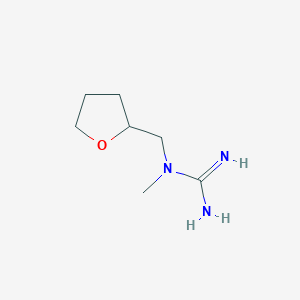![molecular formula C10H17N3O B1445028 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine CAS No. 1247583-62-5](/img/structure/B1445028.png)
4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Manganese(II) Complexes : This compound has been used in the synthesis and characterization of manganese(II) complexes. The study explored the coordination spheres and magnetic properties of these complexes, contributing valuable insights into coordination chemistry (Wu, Bouwman, Mills, Spek, & Reedijk, 2004).
Stability and Decomposition Analysis : Another research focused on the stability and decomposition of a related compound, HLö 7, which includes a similar structural motif. The study provided significant data regarding the stability and degradation products at various pH levels, useful in understanding the behavior of such compounds in different environments (Eyer, Ladstetter, Schäfer, & Sonnenbichler, 2004).
Chemical Synthesis Enhancement : The compound has been utilized in chemical syntheses, for example, in producing new pyrrolidin-2-ones. This research contributes to the development of new synthetic methods and compounds, potentially useful in various chemical industries (Flores et al., 2008).
Catalysis and Chemical Reactions
Ethylene Oligomerization Studies : It has been a part of ethylene oligomerization studies with nickel(II) complexes. This research enhances understanding of ethylene oligomerization, a crucial process in the petrochemical industry (Nyamato, Ojwach, & Akerman, 2016).
Antitumor Activity : Research on derivatives of this compound has shown potential in antitumor activity. This opens up avenues for the development of new antineoplastic agents (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).
Sensor Development
- Fluorescent Cation Sensor : The compound has been studied as a component in the development of fluorescent photoinduced electron transfer cation sensors, highlighting its potential application in detecting metal ions (Kulatilleke, Silva, & Eliav, 2006).
Biochemical Applications
Antioxidant and Acetylcholinesterase Inhibitory Properties : A study explored the antioxidant and acetylcholinesterase inhibitory properties of γ-pyridinyl amine derivatives, indicating its potential in medicinal chemistry and pharmacology (Vargas Méndez & Kouznetsov, 2015).
Monoamine Oxidase-B Inactivation : Another research investigated its transformation into irreversible inactivators of monoamine oxidase-B, an enzyme relevant in neurochemistry and the treatment of certain neurological disorders (Ding & Silverman, 1993).
Mechanism of Action
Target of Action
Similar compounds have been used as inhibitors for inducible nitric oxide synthase (inos) .
Mode of Action
It’s known that similar compounds interact with their targets to inhibit certain enzymatic activities .
Result of Action
Similar compounds have shown potential as pet tracers for imaging inducible nitric oxide synthase (inos) .
properties
IUPAC Name |
4-[[2-methoxyethyl(methyl)amino]methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-13(5-6-14-2)8-9-3-4-12-10(11)7-9/h3-4,7H,5-6,8H2,1-2H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCROGNJNLALLND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)CC1=CC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1247583-62-5 | |
| Record name | 4-{[(2-methoxyethyl)(methyl)amino]methyl}pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole](/img/structure/B1444945.png)




![[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1444952.png)

![4-Amino-2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B1444956.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-1H-pyrazole](/img/structure/B1444957.png)


![2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid](/img/structure/B1444964.png)

